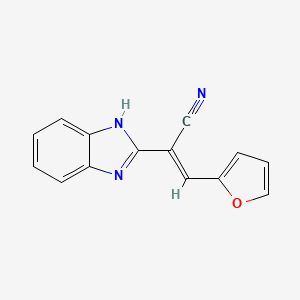![molecular formula C17H17NO2 B5454015 (NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B5454015.png)
(NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine is an organic compound that features a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylmethoxybenzaldehyde and but-3-en-2-one.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the ketone in the presence of a suitable catalyst, such as an acid or base, to form the enone intermediate.
Hydroxylamine Addition: The enone intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine: Lacks the (NZ) configuration.
N-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]hydroxylamine: Lacks the phenyl group.
N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]amine: Lacks the hydroxylamine group.
Uniqueness
(NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NZ)-N-[(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-14(18-19)7-8-15-9-11-17(12-10-15)20-13-16-5-3-2-4-6-16/h2-12,19H,13H2,1H3/b8-7+,18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPQZESPJMVAAH-PHIYQPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(1-benzothien-3-yl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5453933.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5453938.png)
![6-methyl-N~4~-[3-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5453945.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5453962.png)
![2-(methylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5453979.png)
![N-bicyclo[2.2.1]hept-2-yl-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5453983.png)
![[3-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenyl](3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5453991.png)
![5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5453999.png)
![N-[1-(3-hydroxy-1-adamantyl)ethyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5454005.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5454028.png)
![N-methyl-1-(3-methyl-4-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5454032.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B5454050.png)
